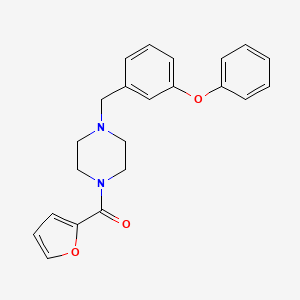![molecular formula C12H19NOS B6634680 [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol](/img/structure/B6634680.png)
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol, also known as EM-2, is a chemical compound with potential therapeutic applications in various fields, such as cancer research and drug development.
Mécanisme D'action
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol acts as an HDAC inhibitor by binding to the active site of HDAC enzymes and preventing them from removing acetyl groups from histone proteins. This leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol in lab experiments is its specificity for HDAC enzymes, which reduces the risk of off-target effects. However, its low yield and limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol. One area of interest is the development of more efficient synthesis methods to increase the yield and solubility of [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol. Additionally, further studies are needed to determine the optimal dosage and administration route for [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol in various cancer types. Finally, there is potential for [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol to be used in combination with other cancer therapies to enhance their efficacy and reduce side effects.
Méthodes De Synthèse
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol can be synthesized through a multistep process starting from 4-bromoacetophenone. The first step involves the reaction of 4-bromoacetophenone with ethyl mercaptan to form 4-(ethylsulfanyl)acetophenone. This compound is then reacted with ethylenediamine to form 4-[(2-ethylsulfanylethyl)amino]acetophenone, which is subsequently reduced with lithium aluminum hydride to yield [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol. The overall yield of this process is approximately 20%.
Applications De Recherche Scientifique
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol has been studied for its potential therapeutic applications in cancer research, specifically as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors, such as [4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol, can reverse this process, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth and proliferation.
Propriétés
IUPAC Name |
[4-[(2-ethylsulfanylethylamino)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-2-15-8-7-13-9-11-3-5-12(10-14)6-4-11/h3-6,13-14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZGNLQVHZBEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCNCC1=CC=C(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6634601.png)



![2-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B6634634.png)

![2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide](/img/structure/B6634644.png)
![4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid](/img/structure/B6634645.png)

![2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid](/img/structure/B6634650.png)


![2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)
![[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol](/img/structure/B6634679.png)